Tryptoline
Overview
Description
Tryptoline, also known as tetrahydro-β-carboline and tetrahydronorharmane, is a natural organic derivative of beta-carboline. It is an alkaloid chemically related to tryptamines. This compound and its derivatives have a variety of pharmacological properties and are known collectively as tryptolines .
Mechanism of Action
Tryptoline, also known as 2,3,4,9-tetrahydro-1H-Pyrido[3,4-b]indole, is a natural organic derivative of beta-carboline . It is an alkaloid chemically related to tryptamines . This article will cover the mechanism of action of this compound, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
Tryptolines are competitive selective inhibitors of the enzyme monoamine oxidase type A (MAO-A) . They are also potent reuptake inhibitors of serotonin and epinephrine , with a significantly greater selectivity for serotonin .
Mode of Action
This compound interacts with its targets, primarily MAO-A, by acting as a competitive inhibitor . This means that it competes with the enzyme’s natural substrates for the active site, reducing the enzyme’s activity. As a reuptake inhibitor of serotonin and epinephrine, this compound blocks the transport proteins responsible for the reuptake of these neurotransmitters, increasing their concentration in the synaptic cleft .
Biochemical Pathways
This compound is involved in the tryptophan metabolism pathway . It is converted from L-tryptophan to tryptamine via the tryptophan degradation pathway, which is catalyzed by L-tryptophan decarboxylase (TDC) . By inhibiting MAO-A and blocking the reuptake of serotonin and epinephrine, this compound can affect various biochemical pathways, including those involved in mood regulation and the stress response .
Pharmacokinetics
As a small molecule, it is likely to be absorbed in the gut if taken orally . Its distribution within the body, metabolism, and excretion would depend on various factors, including its chemical properties, the individual’s physiology, and other factors .
Result of Action
The inhibition of MAO-A and the reuptake of serotonin and epinephrine by this compound can lead to increased levels of these neurotransmitters in the brain . This can have various effects at the molecular and cellular level, potentially influencing mood and stress responses . Some in vitro experiments have shown that this compound prevents the lipid peroxidation induced by hydrogen peroxide, suggesting that this compound can be further investigated as a neuroprotective agent .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as diet, lifestyle, and stress levels can affect the levels of tryptophan and other precursors in the body, potentially influencing the synthesis and action of this compound . Furthermore, the individual’s genetic makeup can also influence how they respond to this compound .
Biochemical Analysis
Biochemical Properties
Tryptolines are competitive selective inhibitors of the enzyme monoamine oxidase type A (MAO-A) . They are also potent reuptake inhibitors of serotonin and epinephrine, with a significantly greater selectivity for serotonin .
Cellular Effects
The effects of Tryptoline on cells are primarily due to its inhibitory action on MAO-A and its role as a reuptake inhibitor of serotonin and epinephrine . This can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with the enzyme MAO-A, leading to its inhibition . It also inhibits the reuptake of serotonin and epinephrine, thereby increasing their levels in the synaptic cleft .
Temporal Effects in Laboratory Settings
Its inhibitory effects on MAO-A and its role as a reuptake inhibitor suggest that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
Given its biochemical properties, it is likely that its effects would vary with dosage .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the metabolism of serotonin and epinephrine, due to its role as a reuptake inhibitor . It may also interact with enzymes or cofactors involved in these pathways .
Transport and Distribution
Given its biochemical properties, it is likely that it interacts with transporters or binding proteins involved in the uptake and distribution of serotonin and epinephrine .
Subcellular Localization
Given its biochemical properties, it is likely that it is localized to areas of the cell involved in the metabolism and signaling of serotonin and epinephrine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tryptoline can be synthesized via the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde or ketone in the presence of an acid catalyst. This reaction typically occurs in an aqueous medium, making it environmentally friendly . The reaction conditions often involve the use of l-tartaric acid as a natural catalyst to facilitate the formation of crystalline this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The Pictet-Spengler reaction is optimized for higher yields and purity. The use of green chemistry principles, such as aqueous solvents and natural catalysts, is emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Tryptoline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert this compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the this compound structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Saturated tetrahydro-β-carboline derivatives.
Substitution: Functionalized this compound derivatives with various substituents
Scientific Research Applications
Tryptoline has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in biological processes and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, including neuroprotection and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Harmane: Another beta-carboline alkaloid with similar MAO-A inhibitory properties.
Norharmane: Chemically related to tryptoline and shares similar pharmacological activities.
Tetrahydronorharmane: A derivative of this compound with comparable biological effects.
Uniqueness of this compound: this compound is unique due to its specific structural features and the ability to form diverse derivatives through various chemical reactions. Its selective inhibition of MAO-A and potent reuptake inhibition of serotonin and epinephrine distinguish it from other similar compounds .
Properties
IUPAC Name |
2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-4,12-13H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTOTSJVQRFXOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
58911-02-7 (mono-hydrochloride) | |
Record name | Tryptoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016502015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10167835 | |
Record name | Tryptoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10167835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 1,2,3,4-Tetrahydro-beta-carboline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012488 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>25.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855891 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
16502-01-5 | |
Record name | Tetrahydro-β-carboline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16502-01-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tryptoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016502015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tryptoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10167835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRYPTOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65027TMI0H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Feasible Synthetic Routes
Q1: How does Tryptoline exert its effects on the nervous system?
A1: this compound primarily acts as a competitive inhibitor of serotonin (5-hydroxytryptamine, 5-HT) uptake in the brain. [, ] This means it competes with serotonin for binding to the serotonin transporter, thereby increasing serotonin levels in the synaptic cleft. This increase in serotonin can lead to a variety of downstream effects, depending on the specific brain region and receptor subtypes involved.
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C11H12N2, and its molecular weight is 172.23 g/mol.
Q3: Is there any spectroscopic data available for this compound?
A5: Yes, spectroscopic data including mass spectrometry, ¹H-NMR, and ¹³C-NMR have been used to characterize this compound and its derivatives. [, , , , , ] These techniques provide valuable information about the compound's structure and purity.
Q4: What are some notable applications of this compound in organic synthesis?
A4: this compound finds use in synthesizing various biologically active compounds, including:
- Tetrahydroisoquinoline alkaloids: Utilizing biocompatible Pictet-Spengler reactions, researchers have successfully synthesized tetrahydroisoquinoline alkaloids by interfacing chemo-catalysis with biocatalyzed alcohol oxidation in a one-pot process. []
- This compound-3-carboxylic acid derivatives: These derivatives, synthesized from this compound, demonstrate potential as antidiabetic agents. []
Q5: Have computational methods been employed in this compound research?
A9: Yes, computational techniques such as molecular docking and molecular dynamics simulations have been used to investigate the interactions of this compound derivatives with therapeutic targets like amyloid-β42 peptide, relevant to Alzheimer's disease. []
Q6: How have QSAR studies contributed to understanding this compound's activity?
A10: QSAR studies on this compound derivatives have explored their potential as monoamine oxidase (MAO) inhibitors for anxiety treatment. [] These studies correlate structural features with biological activity, guiding the design of more potent and selective compounds.
Q7: How do structural modifications of this compound affect its biological activity?
A7: Several studies demonstrate the impact of structural modifications on this compound's activity:
- Substitution at position 6: Introducing a hydroxyl group at position 6, as in 6-hydroxy-tetrahydro-β-carboline (5-hydroxythis compound), significantly enhances the inhibition of serotonin uptake compared to the unsubstituted this compound. [, ]
- N-methylation: N-methylation of this compound to form 1-methylthis compound generally reduces its potency as a serotonin uptake inhibitor. [, ]
Q8: How does the structure of this compound contribute to its selectivity for the serotonin transporter?
A12: While the exact mechanisms behind this compound's selectivity remain under investigation, research suggests that the indole ring plays a crucial role. [] This ring structure is believed to participate in π-π interactions with aromatic residues within the serotonin transporter binding site, contributing to its affinity and selectivity.
Q9: What are the challenges in formulating this compound for therapeutic use?
A9: The provided research doesn't offer specific information on formulating this compound for therapeutic applications.
Q10: What are the SHE regulations surrounding this compound?
A10: The provided research focuses on the fundamental scientific aspects of this compound and doesn't delve into SHE regulations.
Q11: What in vitro models have been used to study this compound's activity?
A16: Researchers have employed rat brain synaptosomes and homogenates to study the inhibitory effects of this compound on serotonin, dopamine, and norepinephrine uptake. [, , ]
Q12: Is there evidence of resistance mechanisms developing against this compound?
A12: Information on resistance mechanisms related to this compound is not found in the provided research.
Q13: What is the safety profile of this compound?
A13: Detailed toxicity data specifically for this compound is limited in the provided research.
Q14: What are some key historical milestones in this compound research?
A33: * Discovery of endogenous formation: The identification of this compound formation from tryptamine in the presence of 5-methyltetrahydrofolic acid by human brain enzymes marked a significant finding. [, ]* Recognition as a potential mediator of alcohol's effects: Studies highlighting this compound's ability to inhibit serotonin uptake, coupled with its potential formation following alcohol consumption, sparked interest in its role in alcohol's effects on the brain. [, ]* Exploration of synthetic derivatives: The synthesis and evaluation of various this compound derivatives for their therapeutic potential, including antidiabetic, anticancer, and neuroprotective activities, represents a crucial area of research. [, , , , , , ]
Q15: How has cross-disciplinary research advanced our understanding of this compound?
A15: The study of this compound exemplifies the power of interdisciplinary research, integrating:
- Biochemistry: Understanding its biosynthesis, metabolism, and interactions with enzymes like monoamine oxidase. [, , ]
- Pharmacology: Characterizing its effects on neurotransmitter systems, particularly its role as a serotonin uptake inhibitor. [, , ]
- Medicinal chemistry: Designing and synthesizing this compound derivatives with improved potency, selectivity, and pharmacological properties for therapeutic applications. [, , , , , , ]
- Computational chemistry: Utilizing molecular modeling and QSAR studies to predict the activity and optimize the design of novel this compound-based compounds. [, ]
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